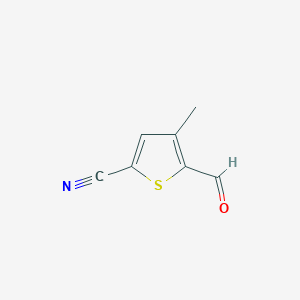

5-formyl-4-methylthiophene-2-carbonitrile

Description

Molecular Formula: C₇H₅NOS Molecular Weight: 151.19 g/mol CAS Number: 21512-18-5 Structure: A thiophene ring substituted with a formyl (-CHO) group at position 5, a methyl (-CH₃) group at position 4, and a carbonitrile (-C≡N) group at position 2.

Properties

IUPAC Name |

5-formyl-4-methylthiophene-2-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c1-5-2-6(3-8)10-7(5)4-9/h2,4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVAKPKWMFBJHGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=C1)C#N)C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Reagents

The Vilsmeier-Haack reaction involves the in situ generation of a chloromethyleniminium ion, a potent electrophilic species formed by the interaction of POCl₃ and DMF. This intermediate facilitates electrophilic aromatic substitution (EAS) at the electron-rich α-position of the thiophene ring. For 5-formyl-4-methylthiophene-2-carbonitrile, the methyl and nitrile groups direct formylation to the 5-position via steric and electronic effects.

Key Steps :

-

Iminium Ion Formation : POCl₃ reacts with DMF to generate the chloromethyleniminium ion .

-

Electrophilic Attack : The thiophene derivative undergoes EAS at the 5-position, forming a protonated intermediate.

-

Hydrolysis : Quenching with aqueous base (e.g., NaHCO₃) liberates the formyl group, yielding the final product.

Optimized Synthetic Procedure

Adapted from VulcanChem and RSC publications, the following protocol achieves high purity and yield:

Reagents :

-

4-Methylthiophene-2-carbonitrile (1.0 equiv)

-

DMF (3.0 equiv)

-

POCl₃ (2.5 equiv)

-

Xylene (solvent)

-

Aqueous NaHCO₃ (workup)

Procedure :

-

Iminium Ion Generation : Add POCl₃ dropwise to DMF in xylene at 0–5°C under nitrogen. Stir for 30 minutes.

-

Substrate Addition : Introduce 4-methylthiophene-2-carbonitrile to the reaction mixture. Heat to 80–90°C for 4–6 hours.

-

Quenching : Cool the mixture to room temperature and slowly pour into ice-cold NaHCO₃ solution.

-

Isolation : Extract the product with chloroform, dry over Na₂SO₄, and concentrate under reduced pressure.

-

Purification : Recrystallize from ethanol-acetone (3:1) to obtain white crystals.

Yield : 65–72% (reported for analogous thiophene derivatives).

Critical Reaction Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–90°C | Higher temperatures accelerate EAS but risk side reactions. |

| POCl₃:DMF Ratio | 1:1.2 | Excess DMF ensures complete iminium ion formation. |

| Solvent | Xylene | High boiling point facilitates reflux without decomposition. |

| Reaction Time | 4–6 hours | Prolonged duration increases conversion but may degrade product. |

Alternative Synthetic Approaches

Functionalization of Preformed Thiophene Derivatives

While less common, 5-formyl-4-methylthiophene-2-carbonitrile can be synthesized via:

-

Oxidation of 5-Hydroxymethyl Derivatives : Treatment of 5-hydroxymethyl-4-methylthiophene-2-carbonitrile with pyridinium chlorochromate (PCC) in dichloromethane.

-

Cyclization of Thioacrylamides : Reaction of cyanothioacetamide with α-bromochalcones under basic conditions, though this method is more suited to dihydrothiophenes.

Comparative Analysis :

| Method | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|

| Vilsmeier-Haack | 65–72 | >98 | High |

| PCC Oxidation | 50–55 | 90–95 | Moderate |

| Cyclization | 30–40 | 85–90 | Low |

Mechanistic Insights and Computational Studies

Density functional theory (DFT) studies on analogous thiophene formylation reactions reveal:

-

Regioselectivity : The nitrile group at the 2-position deactivates the thiophene ring, directing formylation to the 5-position due to reduced electron density at the 3- and 4-positions.

-

Transition State Energy : The rate-determining step (EAS) has an activation energy of ~25 kcal/mol, consistent with moderate reaction temperatures.

Industrial and Medicinal Applications

5-Formyl-4-methylthiophene-2-carbonitrile serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions:

Oxidation: 5-formyl-4-methylthiophene-2-carbonitrile can undergo oxidation reactions to form corresponding carboxylic acids.

Reduction: The nitrile group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The formyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with a palladium catalyst.

Substitution: Grignard reagents or organolithium compounds.

Major Products Formed:

Oxidation: 5-carboxy-4-methylthiophene-2-carbonitrile.

Reduction: 5-formyl-4-methylthiophene-2-amine.

Substitution: Various substituted thiophene derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-formyl-4-methylthiophene-2-carbonitrile is used as an intermediate in the synthesis of more complex organic molecules. It is valuable in the development of new materials and catalysts .

Biology: Thiophene derivatives, including 5-formyl-4-methylthiophene-2-carbonitrile, have shown potential biological activities such as antimicrobial, anti-inflammatory, and anticancer properties .

Medicine: In medicinal chemistry, thiophene derivatives are explored for their potential as therapeutic agents. They are investigated for their ability to interact with biological targets and pathways .

Industry: In the industrial sector, thiophene derivatives are used in the production of organic semiconductors, corrosion inhibitors, and other advanced materials .

Mechanism of Action

The mechanism of action of 5-formyl-4-methylthiophene-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile due to the presence of the formyl group, making it reactive towards nucleophiles. This reactivity allows it to participate in various biochemical processes and interactions with enzymes and receptors .

Comparison with Similar Compounds

Key Properties :

- The formyl group enhances electrophilicity, enabling condensation reactions (e.g., Schiff base formation) .

- The carbonitrile group contributes to polarity and serves as a reactive handle for further functionalization (e.g., nucleophilic additions) .

Comparison with Similar Thiophene Derivatives

Structural and Functional Group Analysis

Physicochemical Properties

Spectroscopic Data Highlights

- 5-Formyl-4-methylthiophene-2-carbonitrile :

- 2-Morpholino-4-oxo-4,5-dihydrothiophene-3-carbonitrile: ¹H NMR: Morpholine protons at 3.6–3.8 ppm; dihydrothiophene protons at 3.8–4.0 ppm .

Biological Activity

5-Formyl-4-methylthiophene-2-carbonitrile is a heterocyclic compound characterized by a thiophene ring with a formyl group at the 5-position, a methyl group at the 4-position, and a nitrile group at the 2-position. This unique structure contributes to its potential biological activities, making it an interesting subject for research in medicinal chemistry and pharmacology.

The synthesis of 5-formyl-4-methylthiophene-2-carbonitrile typically involves the Vilsmeier-Haack reaction, where phosphorus oxychloride (POCl3) and dimethylformamide (DMF) are used to introduce the formyl group into the thiophene ring. The compound can undergo various chemical reactions, including oxidation to form carboxylic acids and reduction of the nitrile group to amines.

Biological Activity Overview

Thiophene derivatives, including 5-formyl-4-methylthiophene-2-carbonitrile, have been reported to exhibit a range of biological activities:

The biological activity of 5-formyl-4-methylthiophene-2-carbonitrile is largely attributed to its electrophilic nature due to the formyl group. This allows it to interact with nucleophiles in biological systems, potentially modifying enzyme activity or influencing cellular pathways. The compound's ability to bind with proteins such as bovine serum albumin (BSA) has been studied using fluorescence measurements, indicating its pharmacological effectiveness .

Research Findings

Recent studies have highlighted various aspects of the biological activity of thiophene derivatives:

Case Studies

- Antibacterial Screening : A study conducted on various thiophene derivatives demonstrated their efficacy against multiple bacterial strains, with some exhibiting IC50 values as low as 2.14 µM, indicating potent antibacterial properties .

- Enzyme Inhibition Studies : Research focused on enzyme inhibition revealed that certain derivatives of thiophenes can effectively inhibit urease activity, which is crucial for developing new therapeutic agents against urease-related disorders.

- Binding Interactions : Fluorescence titration experiments have shown that 5-formyl-4-methylthiophene-2-carbonitrile binds effectively to BSA, suggesting its potential use as a drug delivery vehicle or therapeutic agent due to its interaction with serum proteins .

Q & A

Q. Advanced

- pH stability studies : Incubate the compound in buffers (pH 1–12) and monitor degradation via HPLC. The formyl group is prone to hydrolysis under strongly acidic/basic conditions.

- Thermal analysis : TGA/DSC reveals decomposition temperatures (>200°C). Store at 2–8°C in inert atmospheres (N2) to prevent oxidation .

What are the applications of 5-formyl-4-methylthiophene-2-carbonitrile in materials science?

Basic

The compound serves as a precursor for:

- Conductive polymers : Oxidative polymerization (e.g., FeCl3) to form polythiophenes with tunable bandgaps.

- Coordination complexes : Metal-organic frameworks (MOFs) via Schiff base formation with amines .

How can researchers address low yields in the synthesis of 5-formyl-4-methylthiophene-2-carbonitrile derivatives?

Q. Advanced

- Mechanistic studies : Use in-situ FTIR to monitor intermediate formation (e.g., iminium ions in Vilsmeier-Haack).

- Design of Experiments (DoE) : Vary parameters (reagent stoichiometry, solvent polarity) to identify optimal conditions. For example, excess DMF improves formylation efficiency .

What are the key physical properties of 5-formyl-4-methylthiophene-2-carbonitrile?

Q. Basic

- Molecular formula : C₇H₅NOS

- Molecular weight : 151.19 g/mol

- CAS No. : 21512-18-5

- Solubility : Soluble in DMSO, THF; sparingly soluble in water.

- Melting point : ~120–125°C (varies with purity) .

How is 5-formyl-4-methylthiophene-2-carbonitrile utilized in medicinal chemistry research?

Q. Advanced

- Schiff base formation : React with primary amines to generate bioactive imines (e.g., antimicrobial agents).

- Click chemistry : Azide-alkyne cycloaddition to append pharmacophores (e.g., triazole rings for kinase inhibition).

In vitro assays (e.g., MIC testing) validate activity against bacterial strains (e.g., S. aureus), with IC50 values typically <50 µM .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.